molecular formula C15H14N4OS2 B4234710 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B4234710
M. Wt: 330.4 g/mol
InChI Key: VBVYWJMDACXOIK-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide (CAS: 874122-79-9) is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a sulfanyl-propanamide chain at position 2.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9(21-15-19-18-14(16)22-15)13(20)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVYWJMDACXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in ethanol and then cooling and acidifying the solution to obtain the desired product .

Industrial Production Methods

For industrial production, the process may be optimized to improve yield and purity. This can involve adjusting reaction times, temperatures, solvents, and catalysts. An improved procedure suitable for industrial production has been established, which ensures the consistent quality of the final product .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).

  • Conditions : Mild acidic or neutral conditions at 25–60°C.

  • Products :

    Oxidation StateProduct Structure
    Sulfoxide2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfinyl]-N-(naphthalen-1-yl)propanamide
    Sulfone2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(naphthalen-1-yl)propanamide

This reaction is critical for modifying the compound’s electronic properties and bioavailability.

Nucleophilic Substitution at the Thiadiazole Ring

The 5-amino-1,3,4-thiadiazole ring undergoes substitution reactions at the C-2 position (adjacent to the sulfanyl group).

  • Reagents : Alkyl halides, acyl chlorides, or aryl diazonium salts .

  • Conditions : Basic media (e.g., NaOH/ethanol) at 60–70°C.

  • Example Reaction :

    Target Compound+R-X2-[(5-R-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide\text{Target Compound} + \text{R-X} \rightarrow \text{2-[(5-R-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide}

    Where R = alkyl, aryl, or acyl groups.

  • Yield : 60–85% (based on analogous reactions in ).

Hydrolysis of the Propanamide Linkage

The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Reagents :

    • Acidic : HCl (6M), reflux.

    • Basic : NaOH (2M), 80°C.

  • Products :

    ConditionsProduct
    Acidic2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid + 1-naphthylamine
    BasicSodium salt of the acid + 1-naphthylamine

This reaction is pivotal for metabolite studies.

Condensation Reactions

The amino group on the thiadiazole ring participates in condensation with carbonyl compounds.

  • Reagents : Aldehydes/ketones (e.g., benzaldehyde, acetylacetone).

  • Conditions : Catalytic acetic acid, ethanol, reflux.

  • Product : Schiff base derivatives:

    Target Compound+RCHO2-[(5-(RCH=N)-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide\text{Target Compound} + \text{RCHO} \rightarrow \text{2-[(5-(RCH=N)-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide}

    These derivatives are explored for enhanced antimicrobial activity .

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals.

  • Metals Tested : Cu(II), Zn(II), Fe(III).

  • Conditions : Methanol/water, room temperature.

  • Stoichiometry : Typically 1:1 (metal:ligand).

  • Applications : Potential catalysis or bioactivity enhancement .

Comparison with Structural Analogs

Reactivity trends relative to similar thiadiazole derivatives:

CompoundReactive SiteKey ReactionReference
5-Amino-1,3,4-thiadiazoleThiadiazole ringElectrophilic substitution
N-(naphthalen-1-yl)propanamideAmide groupHydrolysis
2-[(5-amino-thiadiazol-2-yl)sulfanyl]acetamideSulfanyl groupOxidation

Inhibitory Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., urease inhibition) involves reversible binding to the enzyme’s active site via:

  • Hydrogen bonding (amide NH and thiadiazole N).

  • Hydrophobic interactions (naphthalene moiety).

Synthetic Optimization Challenges

Key challenges in reactions include:

  • Low Solubility : The naphthalene group reduces solubility in polar solvents, necessitating DMF/DMSO.

  • Side Reactions : Over-oxidation of sulfanyl to sulfone requires careful stoichiometric control .

Unreported Reactions and Research Gaps

  • Cycloaddition Reactions : Potential for [3+2] cycloaddition with nitriles (untested).

  • Photochemical Reactivity : No studies on UV-induced transformations.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of thiadiazole showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. A specific study reported that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Agricultural Science

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Research has indicated that thiadiazole-based compounds can act as effective insecticides against common agricultural pests like aphids and whiteflies. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing such derivatives .

Materials Science

Polymer Composites
In materials science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies show that adding 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide to polymer blends can improve tensile strength and thermal resistance, making them suitable for high-performance applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Anticancer PropertiesInduced apoptosis in MCF-7 and HeLa cell lines
Pesticidal ActivityEffective against aphids; reduced pest populations in field trials
Polymer CompositesEnhanced mechanical properties in polymer blends

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name & CAS/ID Core Structure Key Substituents Molecular Weight Notable Properties/Applications References
Target Compound (874122-79-9) 1,3,4-Thiadiazole 5-Amino, 2-sulfanylpropanamide, N-(naphthalen-1-yl) 333.41* Moderate lipophilicity; potential bioactivity
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)propanamide (5661-70-1) 1,3,4-Thiadiazole 5-Anilino, 2-sulfanylpropanamide, 3-nitrophenyl 404.42 Electron-withdrawing nitro group; may enhance reactivity but reduce metabolic stability
3-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide (889947-90-4) 1,3,4-Thiadiazole 5-Amino, 3-sulfanylpropanamide, 2,5-dimethylphenyl 308.42 Increased lipophilicity due to methyl groups; labeled as irritant
N-(2-Isopropylphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (618880-46-9) 1,3,4-Thiadiazole 5-(Naphthylmethyl)sulfanyl, 2-sulfanylacetamide, N-isopropylphenyl 489.65 Steric bulk from naphthylmethyl; shorter acetamide chain may reduce solubility
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (379236-43-8) Thieno[2,3-d]pyrimidinone Thienopyrimidinone core, 5-methylfuran, N-naphthalen-1-yl 555.64 Complex heterocycle; potential for target-specific interactions

*Calculated based on molecular formula C₁₆H₁₆N₄OS₂.

Structural Analysis and Implications

Aromatic Substituents: The naphthalen-1-yl group in the target compound provides strong hydrophobic interactions, which may enhance binding to hydrophobic protein pockets compared to simpler aryl groups (e.g., 3-nitrophenyl in 5661-70-1 or 2,5-dimethylphenyl in 889947-90-4) .

Chain Length and Flexibility :

  • The propanamide chain in the target compound offers greater conformational flexibility compared to acetamide derivatives (e.g., 618880-46-9), which may influence binding kinetics .

Heterocyclic Modifications: Replacement of the thiadiazole core with a thienopyrimidinone (379236-43-8) introduces a fused ring system, likely altering target selectivity and potency .

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The naphthalen-1-yl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methyl or nitro substituents (e.g., 889947-90-4, 5661-70-1) may skew this balance .
  • Synthetic Accessibility : Copper-catalyzed 1,3-dipolar cycloaddition () and regioselective S-alkylation () are common methods for synthesizing thiadiazole derivatives, though steric hindrance in bulkier analogs (e.g., 618880-46-9) may complicate synthesis .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring linked to a naphthalene moiety through a propanamide chain. The chemical formula is C13H12N4S2C_{13}H_{12}N_4S_2.

Synthesis

The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole with naphthalene derivatives under controlled conditions to yield the target compound. The process often employs methods such as refluxing in organic solvents and purification through crystallization.

Antimicrobial Properties

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation. For example, compounds containing the thiadiazole scaffold have been shown to exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Specific IC50 values indicate that some derivatives possess potent anticancer activity, with values as low as 0.28 µg/ml for certain synthesized analogs .

Anti-inflammatory Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of thiadiazole derivatives against viruses such as HCV and HIV. The inhibition of viral replication is often attributed to the interference with viral polymerases or proteases .

Case Studies and Research Findings

Study Activity Cell Line/Organism IC50/EC50 Values
Ahmed et al. AnticancerMCF-70.28 µg/ml
Liu et al. AntifungalPhytophthora infestansEC50 = 3.43 µg/ml
Yang et al. Anti-inflammatoryVariousModerate inhibition
Dong et al. Antiviral (HCV)In vitro assaysIC50 = 32.2 µM

The biological activities of thiadiazole compounds are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives inhibit key enzymes involved in disease processes, such as thymidine phosphorylase in cancer progression.
  • Cell Cycle Interference : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives can modulate ROS levels within cells, contributing to their anticancer and anti-inflammatory effects.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide?

Methodological Answer:
The synthesis typically involves three key steps:

Thiadiazole Core Formation : Reacting a carboxylic acid derivative (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux to generate the 1,3,4-thiadiazole ring .

Sulfanyl Group Introduction : Thiolation at the 2-position of the thiadiazole via nucleophilic substitution using mercaptoacetic acid or similar reagents .

Coupling with Naphthyl-Propanamide : Acylation of the naphthalen-1-amine with a propanoyl chloride derivative, followed by coupling with the thiadiazole intermediate using Cu(OAc)₂ catalysis in a solvent system like t-BuOH/H₂O (3:1) .
Key Considerations : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and purify via recrystallization (ethanol) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for the naphthalene protons (δ 7.2–8.6 ppm), thiadiazole protons (e.g., –S–CH₂– at δ 5.3–5.5 ppm), and amide NH (δ ~10.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₅O₂S₂) .
  • X-ray Crystallography : Resolve ambiguous structural features using SHELX for refinement (e.g., SHELXL for small-molecule structures) .

Advanced: How can researchers address discrepancies in NMR data during synthesis?

Methodological Answer:

  • Deuterated Solvent Artifacts : Use DMSO-d₆ or CDCl₃ and account for residual solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) .
  • Dynamic Exchange : For broad NH peaks, record spectra at elevated temperatures (e.g., 50°C) to reduce exchange broadening.
  • Impurity Analysis : Compare experimental HRMS with theoretical values to identify byproducts (e.g., incomplete coupling or oxidation) .
  • Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) and reference data from structurally analogous compounds .

Advanced: What strategies optimize low yields in the coupling step between the thiadiazole and naphthyl-propanamide moieties?

Methodological Answer:

  • Catalyst Screening : Test Cu(I) vs. Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuI) to enhance click chemistry efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or t-BuOH/H₂O) to improve solubility of hydrophobic intermediates .
  • Temperature Control : Perform reactions under microwave irradiation (60–80°C) to reduce reaction time and side-product formation .
  • Protection/Deprotection : Temporarily protect the 5-amino group on the thiadiazole with Boc to prevent unwanted side reactions .

Advanced: How is X-ray crystallography applied to resolve the compound’s crystal structure?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution data .

Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, applying restraints for disordered moieties (e.g., naphthalene rings) .

Validation : Check for R-factor convergence (<5%), ADPs, and hydrogen-bonding networks to ensure structural accuracy .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays) .
    • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified naphthyl or thiadiazole groups to identify pharmacophores .
  • Computational Studies : Conduct molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .

Advanced: How to analyze conflicting biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ measurements (n ≥ 3 replicates) and use standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Solubility Controls : Verify compound solubility in assay media (e.g., DMSO ≤0.1% v/v) to avoid false negatives .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiadiazole sulfonamides) to identify trends in bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide

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